6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide
Description
6-Bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a brominated coumarin derivative featuring a carboxamide group substituted at position 3 of the chromene core and two bromine atoms: one at position 6 of the chromene ring and another at the ortho position of the phenyl group. This compound belongs to a class of molecules studied for their diverse applications in medicinal chemistry, materials science, and nonlinear optics due to their planar aromatic systems and electron-withdrawing substituents .
Molecular Formula: C₁₆H₁₀Br₂NO₃ Key Features:
- Bromine substituents enhance electrophilicity and influence intermolecular interactions.
- The carboxamide bridge links the chromene core to the substituted phenyl ring, enabling structural flexibility for targeted interactions.
Properties
Molecular Formula |
C16H9Br2NO3 |
|---|---|
Molecular Weight |
423.05 g/mol |
IUPAC Name |
6-bromo-N-(2-bromophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H9Br2NO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20) |
InChI Key |
GXOSDSRDHKMEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Bromination of Chromene: The chromene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Formation of Carboxamide: The brominated chromene is then reacted with 2-bromoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted positions, leading to the formation of brominated quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Brominated quinones.
Reduction: Hydroxy derivatives of the chromene ring.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its bromine atoms provide reactive sites for further functionalization, making it valuable in organic synthesis.
Biology
Biologically, this compound is studied for its potential as an antimicrobial and anticancer agent. The chromene core is known for its bioactivity, and the presence of bromine atoms can enhance its interaction with biological targets.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic applications. Its ability to interact with various enzymes and receptors makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The chromene core can also participate in redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogues and their properties:
Notes:
- Electron-withdrawing groups (Br, CF₃) increase electrophilicity and polarizability, enhancing nonlinear optical (NLO) properties .
- Electron-donating groups (OCH₃, CH₃) improve solubility and alter π-π stacking interactions .
- Steric effects : Ortho-substituted phenyl groups (e.g., 2,6-dimethylphenyl) reduce molecular planarity, impacting binding interactions in biological systems .
Structural and Crystallographic Insights
- Planarity : X-ray crystallography of 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid (a related compound) reveals a planar chromene core, critical for π-orbital overlap and optical properties .
- Hydrogen Bonding : Carboxamide groups facilitate intermolecular H-bonding, stabilizing crystal structures and influencing melting points .
Biological Activity
6-Bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is with a molecular weight of approximately 404.12 g/mol. The structure features a chromene core with bromine substitutions that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert effects through:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biological pathways, potentially impacting processes such as cell proliferation and apoptosis.
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Activity
Several studies have reported the anticancer properties of chromene derivatives, including 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide. For instance:
-
In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis via caspase activation and disrupting the cell cycle.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis induction via caspase activation A549 (Lung) 20 Cell cycle arrest at G2/M phase - In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
-
Minimum Inhibitory Concentration (MIC) studies revealed that it exhibits significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
Pathogen MIC (µg/mL) Staphylococcus aureus 5 Escherichia coli 10
This activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis.
Case Study 1: Anticancer Efficacy
A study conducted by Abdel-Aziz et al. (2013) investigated the anticancer effects of various chromene derivatives, including 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide. The results indicated that the compound inhibited the growth of MCF-7 cells by inducing apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several chromene derivatives. The findings showed that 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide had a potent effect on biofilm formation by Staphylococcus epidermidis, highlighting its potential as an antibiofilm agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
